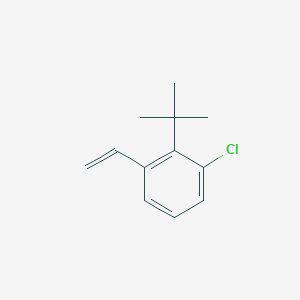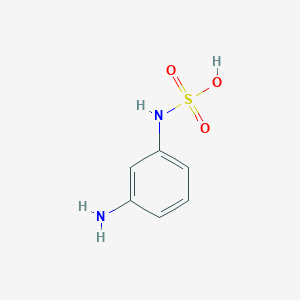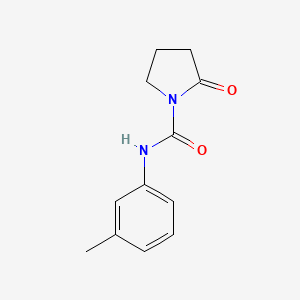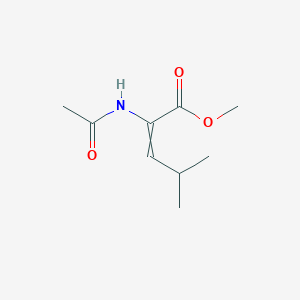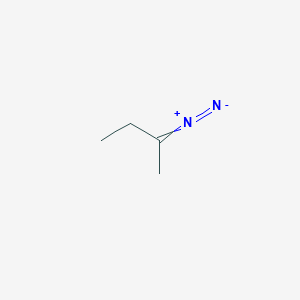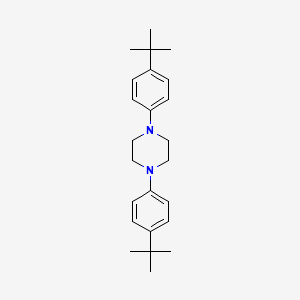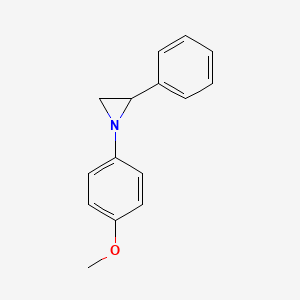
1-(4-Methoxyphenyl)-2-phenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2-phenylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which imparts significant reactivity and potential for various applications in synthetic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-phenylaziridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 1-(4-methoxyphenyl)-2-phenylethanol with a suitable base can yield the desired aziridine compound. Another method includes the use of aziridination reactions, where a precursor such as a styrene derivative reacts with an aziridinating agent like chloramine-T.
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of laboratory synthesis methods. These processes are scaled up to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)-2-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed:
Oxidation: Oxaziridines and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various ring-opened products depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-2-phenylaziridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its reactivity and ability to form bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-2-phenylaziridine involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is harnessed in drug design to target specific enzymes or receptors, disrupting their normal function and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Methoxyphenyl)-2-phenylethanol
- 1-(4-Methoxyphenyl)-2-phenylamine
- 1-(4-Methoxyphenyl)-2-phenylpropane
Comparison: 1-(4-Methoxyphenyl)-2-phenylaziridine stands out due to its aziridine ring, which imparts unique reactivity compared to its analogs. While similar compounds may share some chemical properties, the aziridine ring’s strain and reactivity make this compound particularly valuable in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
64222-59-9 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-phenylaziridine |
InChI |
InChI=1S/C15H15NO/c1-17-14-9-7-13(8-10-14)16-11-15(16)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 |
Clé InChI |
FUKKRVVTCNRSNL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


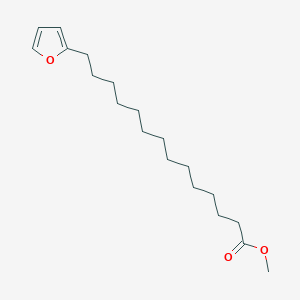
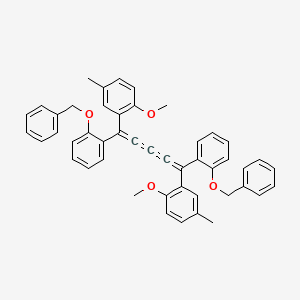
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)

